molecular formula C20H19N3O2S B2626980 N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681167-32-8

N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2626980
CAS No.: 681167-32-8
M. Wt: 365.45
InChI Key: HPBVYNIRPAVKFM-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a recognized and potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Its primary research value lies in the investigation of cell cycle dysregulation, a hallmark of cancer, and the development of targeted anti-cancer therapies. By selectively inhibiting CDK2, this compound induces cell cycle arrest, particularly in the G1 phase, and can promote apoptosis in proliferating cancer cells. Research utilizing this inhibitor is crucial for elucidating the specific roles of CDK2 in various cancer types, including those characterized by cyclin E overexpression or CDK4/6 inhibitor resistance. Studies have explored its mechanism and scaffold as part of efforts to develop novel chemotherapeutic agents [https://pubmed.ncbi.nlm.nih.gov/17914843/]. This makes it an essential pharmacological tool for probing CDK2-dependent signaling pathways in vitro and for validating CDK2 as a therapeutic target in preclinical models. Its application extends to basic research on cell division, DNA damage response, and the mechanisms of transcriptional regulation, providing critical insights for the field of molecular oncology.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-12(24)21-16-8-9-17-18(11-16)26-20(22-17)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBVYNIRPAVKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole moiety and a tetrahydronaphthalene core. This structural diversity contributes to its biological activity. The molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S, with a molecular weight of approximately 344.44 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Apoptotic Proteins : Similar to other compounds in its class, it may inhibit anti-apoptotic proteins such as BCL-2 and BCL-XL. This inhibition can restore apoptosis in cancer cells that typically evade cell death signals.
  • Antibacterial Activity : Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have evaluated the compound's effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Notes
MDA-MB-468 (TNBC)6.57Strong activity observed
MCF-7 (Breast)19.3Less potent compared to MDA-MB-468

The compound shows a promising profile against triple-negative breast cancer (TNBC) cells, with significant growth inhibition noted in vitro .

Antibacterial Activity

The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These results indicate that this compound possesses notable antibacterial properties.

Case Studies

  • Cancer Treatment : In a study involving MDA-MB-468 cells, the compound exhibited a synergistic effect when combined with gefitinib (an EGFR-TK inhibitor). This combination led to enhanced inhibition of cell proliferation and apoptosis induction .
  • Antimicrobial Efficacy : A series of derivatives based on this compound were synthesized and evaluated for their antibacterial activity. Some derivatives showed even greater potency than the parent compound against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Patent Literature

The European Patent Application (EP 3 348 550A1) discloses several benzothiazole-2-yl acetamide derivatives, including:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

These compounds share the benzothiazole core but differ in substituents:

  • Key Differences: The trifluoromethyl group at the 6-position (vs. acetamido in the target compound) enhances lipophilicity and metabolic resistance. The phenyl/methoxyphenyl acetamide side chain (vs.

Functional Group Variations

  • (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide (CAS 135729-78-1):
    • Replaces the benzothiazole-acetamido group with a quinuclidinyl moiety.
    • Physicochemical Properties : Melting point (157–159°C) and boiling point (439.2°C) suggest higher thermal stability compared to benzothiazole derivatives .
    • Toxicity Profile : Exhibits acute oral toxicity (H302) and respiratory irritation (H335), highlighting the impact of the quinuclidine group on safety .

Tetrahydrocarbazole Derivatives

Patent data (EP 09/2018) describes N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and its chloro/fluoro/methyl-substituted analogs. These compounds:

  • Replace benzothiazole with a tetrahydrocarbazole scaffold.
  • Show substituent-dependent bioactivity , e.g., chloro/fluoro groups enhance electronic interactions in target binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure 6-Position Substituent Side Chain Key Properties/Actions
Target Compound Benzothiazole Acetamido Tetrahydronaphthalene carboxamide Potential enzyme inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl Phenylacetamide Enhanced lipophilicity
(S)-N-(Quinuclidin-3-yl)-THN-1-carboxamide Tetrahydronaphthalene Quinuclidinyl - Acute toxicity (H302)
N-[3-(6-Chloro-THC-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole Chloro Phenylacetamide Substituent-dependent activity

Critical Analysis of Evidence

  • Contradictions : While trifluoromethyl derivatives (EP 3 348 550A1) prioritize lipophilicity, the acetamido group in the target compound may favor hydrogen bonding, suggesting divergent therapeutic targets .
  • Gaps : Toxicity and ecological data for the target compound are absent in the provided evidence, unlike the well-documented hazards of quinuclidinyl analogs .

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